N-[2-(naphthalen-1-ylcarbamoyl)phenyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(naphthalen-1-ylcarbamoyl)phenyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a thiophene ring, a naphthalene moiety, and a carboxamide group, making it a versatile molecule for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(naphthalen-1-ylcarbamoyl)phenyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Naphthalen-1-ylcarbamoyl Intermediate: This step involves the reaction of naphthalene-1-amine with a suitable carbamoyl chloride under basic conditions to form the naphthalen-1-ylcarbamoyl intermediate.
Coupling with Thiophene-2-carboxylic Acid: The intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(naphthalen-1-ylcarbamoyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The naphthalene moiety can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form dihydronaphthalene derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, chlorine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Nitro, bromo, or chloro derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(naphthalen-1-ylcarbamoyl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-[2-(naphthalen-1-ylcarbamoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound may also interact with cellular membranes, leading to increased permeability and cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(naphthalen-1-yl) phenazine-1-carboxamide: Known for its fungicidal properties.
1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl carbamates: Exhibits antimicrobial activity.
Benzo[b]thiophene-2-carboxamide derivatives: Known for their STING-agonistic activity.
Uniqueness
N-[2-(naphthalen-1-ylcarbamoyl)phenyl]thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and a naphthalene moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new antimicrobial agents and materials with specific electronic properties.
Eigenschaften
Molekularformel |
C22H16N2O2S |
---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N-[2-(naphthalen-1-ylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H16N2O2S/c25-21(23-18-12-5-8-15-7-1-2-9-16(15)18)17-10-3-4-11-19(17)24-22(26)20-13-6-14-27-20/h1-14H,(H,23,25)(H,24,26) |
InChI-Schlüssel |
REXBFVHDSIQMIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.